Mating Factor

描述

BenchChem offers high-quality Mating Factor suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mating Factor including the price, delivery time, and more detailed information at info@benchchem.com.

属性

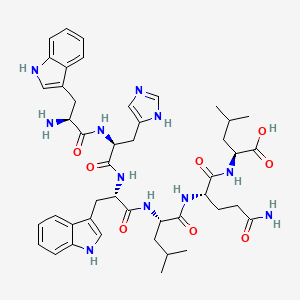

IUPAC Name |

2-[[5-amino-2-[[2-[[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H59N11O8/c1-24(2)15-35(42(60)52-34(13-14-39(47)57)41(59)56-38(45(63)64)16-25(3)4)54-43(61)36(18-27-21-50-33-12-8-6-10-30(27)33)55-44(62)37(19-28-22-48-23-51-28)53-40(58)31(46)17-26-20-49-32-11-7-5-9-29(26)32/h5-12,20-25,31,34-38,49-50H,13-19,46H2,1-4H3,(H2,47,57)(H,48,51)(H,52,60)(H,53,58)(H,54,61)(H,55,62)(H,56,59)(H,63,64) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLMMVDDGREFKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CNC5=CC=CC=C54)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H59N11O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394171 | |

| Record name | Trp-His-Trp-Leu-Gln-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

882.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65418-88-4 | |

| Record name | Trp-His-Trp-Leu-Gln-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of Yeast Mating Pheromones: A Technical Guide

This guide provides an in-depth exploration of the discovery and characterization of yeast mating pheromones, tailored for researchers, scientists, and drug development professionals. It covers the initial identification of these signaling molecules, the elucidation of their cognate receptors and downstream signaling pathways, and the quantitative analysis of their interactions. Detailed experimental protocols for key assays are also provided to facilitate the replication and further investigation of these fundamental biological processes.

Introduction to Yeast Mating Pheromones

The study of mating in the budding yeast Saccharomyces cerevisiae has been a cornerstone of our understanding of eukaryotic cell-cell communication and signal transduction. Haploid yeast cells exist in one of two mating types, a or α . Each cell type secretes a specific peptide pheromone that binds to a receptor on the surface of the opposite mating type, initiating a signaling cascade that leads to cell cycle arrest, cellular morphogenesis, and ultimately, cell fusion to form a diploid zygote.[1][2]

The two key pheromones are:

-

α-factor: A 13-amino acid peptide (WHWLQLKPGQPMY) secreted by α cells.[2]

-

a-factor (B1252094): A 12-amino acid peptide (YIIKGVFWDPAC) that is farnesylated and carboxymethylated, secreted by a cells.[2][3]

These pheromones interact with specific G protein-coupled receptors (GPCRs) on the target cell surface, making the yeast mating system an excellent model for studying GPCR signaling, a pathway of immense interest in drug development.

Data Presentation: Quantitative Analysis of Pheromone-Receptor Interactions and Cellular Responses

The following tables summarize key quantitative data related to the interaction of yeast mating pheromones with their receptors and the subsequent cellular responses.

| Mating Type | Pheromone | Peptide Sequence | Receptor | Dissociation Constant (Kd) | Number of Receptors per Cell |

| α | α-factor | WHWLQLKPGQPMY | Ste2 (on a cells) | 3 x 10-7 M[4] | ~9 x 105[4] |

| a | a-factor | YIIKGVFWDPAC (farnesylated) | Ste3 (on α cells) | Not explicitly found | Not explicitly found |

| Pheromone | Cellular Response | Effective Concentration (EC50) | Notes |

| α-factor | G1 Cell Cycle Arrest | ~5 µM (for bar1Δ strains) to 100 µM (for BAR1 strains)[5] | The Bar1 protease degrades α-factor, requiring higher concentrations for a response in wild-type cells. |

| α-factor | Gene Induction (e.g., FUS1) | Not explicitly found | Pheromone response leads to the transcriptional induction of numerous genes. |

| a-factor | G1 Cell Cycle Arrest | ~0.5 µg/mL (for bar1Δ equivalent in α cells)[5] | The hydrophobicity of a-factor makes precise concentration determination challenging. |

| Mating Type | Pheromone | Secretion Rate | Notes |

| α | α-factor | Over 550 molecules/cell/second[4] | Secretion can be induced to higher levels by the presence of a-factor.[6] |

| a | a-factor | Not explicitly quantified | The hydrophobic nature of a-factor complicates precise measurement of its secretion rate. |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of yeast mating pheromones.

Pheromone Halo Assay

The halo assay is a classic and straightforward method to assess the biological activity of pheromones by observing the growth inhibition of a lawn of yeast cells of the opposite mating type.

Materials:

-

Yeast strains of interest (e.g., MATa strain to be tested for α-factor response).

-

Supersensitive tester strain of the opposite mating type (e.g., MATα sst2). The sst2 mutation enhances sensitivity to pheromone.

-

YPD (Yeast Extract-Peptone-Dextrose) agar (B569324) plates.

-

YPD soft agar (0.5% agar in YPD).

-

Sterile filter paper discs (6 mm).

-

Synthetic α-factor or a-factor solutions of known concentrations.

-

Sterile water or appropriate solvent for pheromone dilution.

-

Incubator at 30°C.

Procedure:

-

Prepare Yeast Lawns:

-

Grow an overnight culture of the supersensitive tester strain in liquid YPD at 30°C with shaking.

-

The next day, dilute the overnight culture to an OD600 of approximately 0.1 in fresh YPD and grow to mid-log phase (OD600 of 0.4-0.6).

-

Melt the YPD soft agar and cool it to 45-50°C.

-

Add approximately 100 µL of the mid-log phase tester strain culture to 3-4 mL of the molten soft agar, vortex briefly, and immediately pour it onto a pre-warmed YPD agar plate. Swirl the plate to ensure an even overlay.[7]

-

Allow the soft agar to solidify completely.

-

-

Apply Pheromone:

-

Incubation and Analysis:

Enzyme-Linked Immunosorbent Assay (ELISA) for α-factor Quantification

This method allows for the precise quantification of secreted α-factor in culture supernatants.

Materials:

-

Yeast culture supernatant containing α-factor.

-

Synthetic α-factor standard of known concentration.

-

High-binding 96-well ELISA plates.

-

Primary antibody: Polyclonal rabbit anti-α-factor antibody.

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

-

Phosphate-Buffered Saline (PBS).

-

PBST (PBS with 0.01% Tween 20).

-

Blocking buffer (e.g., 1% BSA in PBST).

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

-

Stop solution (e.g., 2 N HCl).

-

Microplate reader.

Procedure:

-

Plate Coating:

-

Dilute the primary anti-α-factor antibody to the recommended concentration in PBS.

-

Add 100 µL of the diluted antibody to each well of the ELISA plate.

-

Incubate overnight at 4°C.[10]

-

-

Blocking:

-

Wash the plate four times with PBST.

-

Add 300 µL of blocking buffer to each well and incubate for 1 hour at room temperature.[10]

-

-

Sample and Standard Incubation:

-

Wash the plate four times with PBST.

-

Prepare a dilution series of the synthetic α-factor standard in a suitable buffer (e.g., 0.5% BSA in PBST).

-

Add 100 µL of the standards and the yeast culture supernatant samples to the appropriate wells.

-

Incubate for 1-2 hours at room temperature.[10]

-

-

Secondary Antibody Incubation:

-

Wash the plate four times with PBST.

-

Dilute the HRP-conjugated secondary antibody in blocking buffer.

-

Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.[10]

-

-

Detection and Measurement:

-

Wash the plate four times with PBST.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Add 50 µL of stop solution to each well to stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of α-factor in the samples.

-

Purification of Mating Pheromones

α-factor Purification (from culture supernatant):

-

Grow a large volume of MATα cells in an appropriate medium.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

Pass the supernatant through a filter to remove any remaining cells.

-

Due to its hydrophilic nature, α-factor can be purified using standard chromatographic techniques such as ion-exchange and reverse-phase high-performance liquid chromatography (HPLC). A one-step purification can be achieved using nickel ion affinity chromatography if a histidine-tagged prepro-α-factor is expressed.[11]

a-factor Purification (from culture supernatant):

The hydrophobicity of the farnesylated a-factor presents challenges for purification.

-

Grow a large volume of MATa cells.

-

a-factor can be adsorbed from the culture medium using a hydrophobic adsorbent like Amberlite XAD-2 beads.[7]

-

The beads can be added directly to the growing culture for efficient capture.[7]

-

Elute the a-factor from the beads using an organic solvent such as 1-propanol.[7]

-

Further purification can be achieved by reverse-phase HPLC.

Radiolabeled Pheromone Binding Assay

This assay is used to determine the binding affinity (Kd) of a pheromone to its receptor.

Materials:

-

Radiolabeled pheromone (e.g., 35S-α-factor).

-

Yeast cells expressing the cognate receptor (e.g., MATa cells for α-factor binding).

-

Unlabeled pheromone for competition assay.

-

Binding buffer.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Preparation:

-

Grow yeast cells to mid-log phase.

-

Harvest the cells by centrifugation and wash them with binding buffer.

-

Resuspend the cells in binding buffer to a known concentration.

-

-

Binding Reaction:

-

In a series of tubes, mix the cell suspension with increasing concentrations of the radiolabeled pheromone.

-

For competition experiments, add a fixed concentration of radiolabeled pheromone and increasing concentrations of unlabeled pheromone.

-

Incubate the reactions at a specific temperature (e.g., 30°C) for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter using a vacuum filtration apparatus. The cells with bound radioligand will be retained on the filter, while the unbound ligand will pass through.[12]

-

Quickly wash the filter with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filter in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the free radioligand concentration.

-

Perform Scatchard analysis or non-linear regression to determine the Kd and the number of binding sites per cell.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Yeast mating pheromone signaling pathway.

Caption: Experimental workflow for the pheromone halo assay.

Caption: Experimental workflow for ELISA of yeast α-factor.

Caption: Workflow for a radiolabeled pheromone binding assay.

References

- 1. mdpi.com [mdpi.com]

- 2. A walk-through of the yeast mating pheromone response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biogenesis of the Saccharomyces cerevisiae Pheromone a-Factor, from Yeast Mating to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of alpha-factor pheromone to yeast a cells: chemical and genetic evidence for an alpha-factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.zymoresearch.com [files.zymoresearch.com]

- 6. Induction of yeast mating pheromone a-factor by alpha cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Pheromone Halo Assay | Dohlman Lab [med.unc.edu]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Secretion in yeast. Purification and in vitro translocation of chemical amounts of prepro-alpha-factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

The Role of Alpha-Factor in Yeast Mating: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted function of the alpha-factor (α-factor) peptide pheromone in the mating process of the budding yeast, Saccharomyces cerevisiae. This powerful model system has been instrumental in elucidating fundamental principles of G-protein coupled receptor (GPCR) signaling, mitogen-activated protein kinase (MAPK) cascades, and cell cycle control, pathways of high relevance to human health and drug development.

Introduction to the Yeast Mating Response

Saccharomyces cerevisiae exists in two haploid mating types, a and α . Mating is initiated when a cell of one type secretes a peptide pheromone that binds to a specific receptor on the surface of a cell of the opposite mating type. α-factor is a 13-amino acid peptide (WHWLQLKPGQPMY) secreted by MATα cells, which binds to the Ste2p receptor on MATa cells. This interaction triggers a highly orchestrated signaling cascade culminating in a series of physiological changes that prepare the cells for fusion. These responses include:

-

G1 Cell Cycle Arrest: The cell cycle is halted in the G1 phase to ensure that the mating partners have a haploid genome content.

-

Transcriptional Induction: A large set of genes required for mating, including those involved in cell adhesion, cell fusion, and nuclear fusion, are transcriptionally activated.

-

Morphological Changes: Cells undergo a polarized growth towards the mating partner, forming a characteristic projection known as a "shmoo."

This guide will delve into the molecular mechanisms underlying these responses, present key quantitative data, and provide detailed protocols for a selection of essential experimental techniques used to study this pathway.

The Alpha-Factor Signaling Pathway

The binding of α-factor to its receptor, Ste2p, a classic seven-transmembrane GPCR, initiates a signal transduction cascade that is one of the best-understood signaling pathways in eukaryotes.

Receptor Binding and G-Protein Activation

Upon binding of α-factor, Ste2p undergoes a conformational change, allowing it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the heterotrimeric G protein complex associated with the intracellular face of the plasma membrane. This complex consists of the Gα subunit (Gpa1), the Gβ subunit (Ste4), and the Gγ subunit (Ste18). The activated receptor promotes the exchange of GDP for GTP on Gpa1, leading to the dissociation of the Gα subunit from the Gβγ dimer (Ste4/Ste18). In the yeast mating pathway, it is the free Gβγ dimer that acts as the primary downstream signaling molecule.

The MAPK Cascade

The released Gβγ dimer recruits several key proteins to the plasma membrane, most notably the scaffold protein Ste5. Ste5 plays a crucial role in the spatial and temporal organization of the downstream MAPK cascade by binding to and facilitating the sequential activation of three protein kinases:

-

Ste11 (MAPKKK): A MAP kinase kinase kinase.

-

Ste7 (MAPKK): A MAP kinase kinase.

-

Fus3 and Kss1 (MAPKs): Two partially redundant MAP kinases.

The activation of this cascade is initiated by the p21-activated kinase (PAK) Ste20, which is also recruited to the membrane by Gβγ. Ste20 phosphorylates and activates Ste11, which in turn phosphorylates and activates Ste7. Finally, Ste7 dually phosphorylates and activates Fus3 and Kss1.

Downstream Cellular Responses

Activated Fus3 and Kss1 phosphorylate a number of downstream targets, leading to the characteristic mating responses:

-

Transcriptional Activation: The primary transcriptional activator in the mating pathway is Ste12 . Phosphorylation of Ste12 by Fus3 and Kss1 leads to its activation and the subsequent transcription of mating-specific genes, such as FUS1 and FIG1.

-

Cell Cycle Arrest: The protein Far1 is a key mediator of G1 arrest. Upon phosphorylation by Fus3, Far1 inhibits the activity of the G1 cyclin-dependent kinase (CDK), Cdc28, thereby preventing progression through the cell cycle.

-

Polarized Morphogenesis: Far1 also plays a crucial role in polarized growth. It interacts with the guanine nucleotide exchange factor Cdc24 , which in turn activates the small GTPase Cdc42 . Activated Cdc42 directs the polarization of the actin cytoskeleton towards the source of the α-factor gradient, leading to the formation of the shmoo.

Quantitative Data on the Alpha-Factor Response

The following tables summarize key quantitative parameters of the α-factor signaling pathway.

| Parameter | Value | Reference(s) |

| Receptor-Ligand Interaction | ||

| Dissociation Constant (Kd) for α-factor binding to Ste2p | 3 x 10-7 M | [1] |

| Association Rate Constant (kon) | 3 x 103 M-1s-1 | [1] |

| Dissociation Rate Constant (koff) | 9 x 10-4 s-1 | [1] |

| Dose-Response Characteristics | ||

| Half-maximal α-factor concentration for G1 cell cycle arrest | 2.5 x 10-10 M | [2] |

| Half-maximal α-factor concentration for agglutination | 1.0 x 10-10 M | [2] |

| Half-maximal α-factor concentration for shmoo formation | 1.4 x 10-8 M | [2] |

| MAPK Activation Kinetics | ||

| Time to detectable Fus3/Kss1 phosphorylation | Within 1-2 minutes | [3] |

| Time to maximal Fus3/Kss1 phosphorylation | ~15 minutes | |

| Gene Expression | ||

| Fold induction of FUS1 transcription upon α-factor treatment | >10-fold | [4] |

Table 1: Quantitative Parameters of the Alpha-Factor Response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of α-factor in yeast mating.

Radioligand Binding Assay for Receptor-Ligand Interaction

This protocol describes a method to determine the binding affinity (Kd) and the number of receptors (Bmax) for α-factor binding to Ste2p using a radiolabeled ligand.

Materials:

-

Yeast strain expressing Ste2p.

-

Yeast membrane preparation buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, with protease inhibitors).

-

Radiolabeled α-factor (e.g., [3H]α-factor).

-

Unlabeled α-factor.

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mg/ml BSA).

-

Glass fiber filters (e.g., GF/C).

-

Filtration manifold.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Grow yeast cells to mid-log phase and harvest by centrifugation. Resuspend the cell pellet in membrane preparation buffer and lyse the cells using glass beads or a French press. Centrifuge the lysate at a low speed to remove unlysed cells and debris. Pellet the membranes by high-speed centrifugation (e.g., 100,000 x g for 1 hour). Resuspend the membrane pellet in a small volume of binding buffer. Determine the protein concentration of the membrane preparation.

-

Saturation Binding Assay:

-

Set up a series of tubes containing a fixed amount of yeast membranes (e.g., 50-100 µg of protein).

-

Add increasing concentrations of radiolabeled α-factor to the tubes.

-

For each concentration of radiolabeled ligand, prepare a corresponding set of tubes containing a large excess of unlabeled α-factor to determine non-specific binding.

-

Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound ligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of radiolabeled ligand by subtracting the non-specific binding from the total binding.

-

Plot the specific binding versus the concentration of radiolabeled ligand.

-

Analyze the data using a non-linear regression analysis program (e.g., Prism) to determine the Kd and Bmax values.

-

Western Blot Analysis of Fus3 Phosphorylation

This protocol details the detection of the activated, phosphorylated form of the MAPK Fus3 in response to α-factor treatment.

Materials:

-

Yeast strain of interest.

-

YPD medium.

-

α-factor.

-

Trichloroacetic acid (TCA).

-

Glass beads.

-

Laemmli sample buffer.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibody against phosphorylated Fus3 (e.g., anti-phospho-p44/42 MAPK).

-

Primary antibody against total Fus3.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Yeast Culture and Treatment: Grow yeast cells in YPD to early log phase. Add α-factor to the desired final concentration and incubate for the desired time points.

-

Protein Extraction: Harvest cells by centrifugation. Lyse the cells by bead beating in the presence of TCA to precipitate proteins and inactivate proteases and phosphatases. Wash the protein pellet with acetone (B3395972) and resuspend in Laemmli sample buffer.

-

SDS-PAGE and Western Blotting:

-

Boil the protein samples and load them onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phosphorylated Fus3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

-

Total Fus3 Detection: Strip the membrane and re-probe with an antibody against total Fus3 to normalize for protein loading.

Flow Cytometry for Cell Cycle Analysis

This protocol describes how to analyze the G1 cell cycle arrest induced by α-factor using flow cytometry.

Materials:

-

Yeast strain of interest.

-

YPD medium.

-

α-factor.

-

Ethanol (B145695) (70%, ice-cold).

-

RNase A.

-

Propidium Iodide (PI) or SYTOX Green staining solution.

-

Flow cytometer.

Procedure:

-

Cell Culture and Treatment: Grow yeast cells to early log phase. Add α-factor to induce G1 arrest. Collect samples at different time points.

-

Fixation: Harvest cells by centrifugation and resuspend in water. Add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Store at 4°C.

-

Staining:

-

Wash the fixed cells with water.

-

Resuspend the cells in a buffer containing RNase A and incubate to digest RNA.

-

Add the DNA staining solution (PI or SYTOX Green) and incubate in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells on a flow cytometer.

-

Collect data from a sufficient number of cells (e.g., 10,000).

-

Generate a histogram of DNA content (fluorescence intensity).

-

-

Data Analysis:

-

Analyze the histograms to determine the percentage of cells in G1 (1N DNA content) and G2/M (2N DNA content) phases of the cell cycle. An increase in the G1 peak indicates cell cycle arrest.

-

Conclusion

The α-factor-mediated mating response in Saccharomyces cerevisiae remains a cornerstone of signal transduction research. Its genetic tractability, coupled with the conservation of its core signaling modules in higher eukaryotes, ensures its continued relevance for researchers, scientists, and drug development professionals. A thorough understanding of the intricate molecular interactions, quantitative parameters, and experimental methodologies associated with this pathway provides a robust foundation for investigating more complex signaling networks and for the development of novel therapeutic strategies targeting GPCR and MAPK pathways.

References

- 1. Binding of alpha-factor pheromone to yeast a cells: chemical and genetic evidence for an alpha-factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of dose-response curves for alpha factor-induced cell division arrest, agglutination, and projection formation of yeast cells. Implication for the mechanism of alpha factor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MAP Kinase Pathways in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and regulation of a gene required for cell fusion during mating of the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Core Signaling Components and Quantitative Data

An In-depth Technical Guide to the Mating Factor Signaling Cascade Components

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core components of the Saccharomyces cerevisiae mating factor signaling cascade, a well-established model for G-protein coupled receptor (GPCR) pathways. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and workflows.

The mating response in yeast is initiated by the binding of a peptide pheromone (α-factor or a-factor) to its cognate GPCR. This event triggers a highly conserved mitogen-activated protein kinase (MAPK) cascade, leading to changes in gene expression, cell cycle arrest, and morphological changes necessary for mating.[1] The key components of this pathway are summarized below.

Data Presentation

The following tables summarize the available quantitative data for the core components of the mating factor signaling cascade.

| Component | Gene | Function | Quantitative Data | Reference |

| α-factor Receptor | STE2 | GPCR that binds α-factor pheromone. | ~10,000 receptors per cell.[2] | [2] |

| Gα subunit | GPA1 | α-subunit of the heterotrimeric G-protein. Possesses intrinsic GTPase activity. | Sst2 accelerates Gpa1 GTPase activity by at least 20-fold in single-turnover assays.[3] | [3] |

| Gβ subunit | STE4 | β-subunit of the heterotrimeric G-protein. | Forms a complex with Ste18 (Gγ). | |

| Gγ subunit | STE18 | γ-subunit of the heterotrimeric G-protein. | Forms a complex with Ste4 (Gβ). | |

| Regulator of G-protein Signaling | SST2 | GTPase-activating protein (GAP) for Gpa1.[4] | Binds with highest affinity to the transition state of Gpa1 (GDP-AlF4--bound).[3][4] | [3][4] |

| MAPKKK | STE11 | Mitogen-activated protein kinase kinase kinase. | - | |

| MAPKK | STE7 | Mitogen-activated protein kinase kinase. | - | |

| MAPK | FUS3 | Mitogen-activated protein kinase. | Phosphorylation peaks at 2.5 minutes after pheromone stimulation and declines to a plateau within 5 minutes.[5] | [5] |

| MAPK | KSS1 | Mitogen-activated protein kinase. | - | |

| Scaffold Protein | STE5 | Assembles the core components of the MAPK cascade. | - | |

| Transcription Factor | STE12 | Binds to Pheromone Response Elements (PREs) in the promoters of mating-specific genes.[6][7] | Binds to dimer PRE sites with 5- to 10-fold higher affinity than monomer sites. Mutation of a consensus PRE site leads to a 25-fold decrease in binding.[8][9] | [8][9] |

| Cell Cycle Arrest Protein | FAR1 | Mediates G1 cell cycle arrest. | Phosphorylated by Fus3.[10] | [10] |

Signaling Pathway Visualization

The following diagram illustrates the core Mating Factor signaling cascade.

Caption: Overview of the yeast Mating Factor signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Mating Factor signaling cascade.

Quantitative Western Blot for Fus3 Phosphorylation

This protocol is adapted from methods described for quantifying MAPK phosphorylation in yeast.[5][11]

Objective: To quantify the level of phosphorylated Fus3 in response to α-factor stimulation.

Materials:

-

Yeast strain of interest (e.g., wild-type, bar1Δ)

-

YPD medium

-

α-factor

-

Trichloroacetic acid (TCA)

-

Glass beads

-

Laemmli sample buffer

-

SDS-PAGE equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-p44/42 MAPK (recognizes phosphorylated Fus3) and anti-Fus3

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Grow yeast cells in YPD to mid-log phase (OD600 ≈ 0.5).

-

Treat cells with the desired concentration of α-factor (e.g., 0.3 µM or 3 µM) for a specified time course (e.g., 0, 2.5, 5, 10, 15 minutes).

-

Harvest cells by centrifugation and immediately precipitate proteins by resuspending the pellet in 20% TCA.

-

Lyse the cells by vortexing with glass beads.

-

Pellet the protein precipitate, wash with acetone, and air dry.

-

Resuspend the protein pellet in Laemmli sample buffer and boil for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with anti-phospho-p44/42 MAPK antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-Fus3 antibody to determine total Fus3 levels.

-

Quantify the band intensities using image analysis software. The ratio of phosphorylated Fus3 to total Fus3 is calculated by dividing the % phosphorylated Fus3 signal by the % maximum total Fus3 signal.[11]

Caption: Workflow for quantitative Western blotting of Fus3.

In Vitro Kinase Assay for Fus3

This protocol is a generalized method for an in vitro kinase assay using radiolabeled ATP, which can be adapted for Fus3.[10][12][13][14]

Objective: To determine the kinase activity of Fus3 on a specific substrate.

Materials:

-

Purified active Fus3

-

Purified substrate protein (e.g., Ste12, Far1)

-

5x Kinase Reaction Buffer (50 mM HEPES pH 8.0, 50 mM MgCl2, 50 mM DTT)

-

[γ-³²P]ATP

-

Cold ATP

-

SDS-PAGE equipment

-

Phosphorimager

Procedure:

-

Prepare the kinase reaction mixture on ice. For a single reaction, combine:

-

5 µL of 5x Kinase Reaction Buffer

-

Purified substrate (e.g., 1-5 µg)

-

1 µL of [γ-³²P]ATP

-

Cold ATP to a final desired concentration

-

Nuclease-free water to a final volume of 24 µL.

-

-

Initiate the reaction by adding 1 µL of purified active Fus3.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding 6 µL of 6x Laemmli sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the incorporation of ³²P into the substrate using a phosphorimager.

Caption: Workflow for an in vitro kinase assay.

Chromatin Immunoprecipitation (ChIP) for Ste12

This protocol is a generalized method for ChIP in yeast, which can be used to study the in vivo binding of Ste12 to its target promoters.[15][16][17]

Objective: To determine the association of Ste12 with specific Pheromone Response Elements (PREs) in the genome.

Materials:

-

Yeast strain expressing tagged Ste12 (e.g., Ste12-Myc, Ste12-HA)

-

YPD medium

-

Glycine

-

Lysis buffer

-

Glass beads or sonicator

-

Antibody against the tag (e.g., anti-Myc, anti-HA)

-

Protein A/G agarose (B213101) beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

qPCR primers for target and control regions

-

qPCR machine

Procedure:

-

Grow yeast cells to mid-log phase and treat with α-factor to induce mating-specific gene expression.

-

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 15-30 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine.

-

Harvest and wash the cells.

-

Lyse the cells using glass beads or sonication to shear the chromatin to fragments of 200-500 bp.

-

Clarify the lysate by centrifugation.

-

Incubate the chromatin with an antibody against the Ste12 tag overnight at 4°C.

-

Precipitate the antibody-protein-DNA complexes by adding Protein A/G agarose beads.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.

-

Elute the complexes from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Quantify the enrichment of target DNA sequences (PREs) relative to a control region using quantitative PCR (qPCR).

Caption: Workflow for Chromatin Immunoprecipitation (ChIP).

References

- 1. tandfonline.com [tandfonline.com]

- 2. A walk-through of the yeast mating pheromone response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sst2 is a GTPase-activating protein for Gpa1: purification and characterization of a cognate RGS-Galpha protein pair in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fus3 generates negative feedback that improves information transmission in yeast pheromone response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STE12 | SGD [yeastgenome.org]

- 7. The yeast STE12 protein binds to the DNA sequence mediating pheromone induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Properties of the DNA-binding domain of the Saccharomyces cerevisiae STE12 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Properties of the DNA-binding domain of the Saccharomyces cerevisiae STE12 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FUS3 phosphorylates multiple components of the mating signal transduction cascade: evidence for STE12 and FAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 14. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]

- 15. youtube.com [youtube.com]

- 16. fmi.ch [fmi.ch]

- 17. Chromatin Immunoprecipitation in Human and Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Mating Factor-Induced G1 Arrest in Saccharomyces cerevisiae

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The mating response in the budding yeast, Saccharomyces cerevisiae, serves as a premier model system for dissecting the intricate networks that govern signal transduction and cell cycle control. When exposed to mating pheromones secreted by cells of the opposite mating type, haploid yeast cells initiate a complex signaling cascade that culminates in a reversible arrest in the G1 phase of the cell cycle, preparing them for cellular and nuclear fusion. This G1 arrest is a critical checkpoint, ensuring that DNA replication does not commence until a suitable mating partner has been engaged. The mechanism is primarily orchestrated by the pheromone-responsive MAP kinase (MAPK) pathway, which employs a dual strategy to inhibit the master regulator of the G1/S transition, the cyclin-dependent kinase (CDK) Cdc28. This guide provides a detailed examination of the molecular players, signaling events, and regulatory logic underpinning this fundamental biological process, supplemented with quantitative data, experimental protocols, and pathway visualizations.

The Pheromone Response Signaling Pathway

The G1 arrest is initiated by the binding of a peptide mating pheromone (α-factor or a-factor) to a G-protein coupled receptor (GPCR) on the cell surface. This event triggers a highly conserved MAPK cascade that relays the external signal to the nucleus, leading to profound changes in gene expression and cell cycle machinery.

Signal Perception and G-Protein Activation

Haploid MATa cells secrete a-factor (B1252094) and express the GPCR Ste3 to detect α-factor, while MATα cells secrete α-factor and express the GPCR Ste2 to detect a-factor.[1][2] Pheromone binding to its cognate receptor induces a conformational change, activating the associated heterotrimeric G protein. The Gα subunit, Gpa1, releases its bound GDP, binds GTP, and dissociates from the Gβγ dimer, composed of Ste4 and Ste18.[3] The freed Ste4/Ste18 dimer is the primary downstream effector that initiates the kinase cascade.

The MAP Kinase Cascade

The Ste4/Ste18 Gβγ dimer recruits the scaffold protein Ste5 to the plasma membrane. Ste5, in turn, orchestrates the assembly of the core components of the MAPK cascade, ensuring signaling specificity and efficiency. The cascade proceeds as follows:

-

PAK Kinase: Ste20 (a p21-activated kinase, or PAK) is activated by the Gβγ dimer and subsequently phosphorylates and activates the MAP kinase kinase kinase (MEKK), Ste11.

-

MEKK and MEK: Activated Ste11 phosphorylates and activates the MAP kinase kinase (MEK), Ste7.

-

MAP Kinases: Ste7 dually phosphorylates and activates the two terminal MAP kinases, Fus3 and Kss1.[4][5]

While both Fus3 and Kss1 are activated in response to pheromone, Fus3 is the primary kinase responsible for inducing G1 arrest.[6][7][8] Kss1 plays a more prominent role in the filamentous growth pathway but shares some redundant functions with Fus3 in the mating response.[4][9]

The Core Mechanism of G1 Arrest

Progression from G1 into S phase, a point of commitment known as "Start," requires the activity of the cyclin-dependent kinase Cdc28 complexed with G1 cyclins (Clns). The pheromone pathway achieves G1 arrest by inhibiting Cdc28-Cln activity through two distinct but complementary mechanisms.

Post-Translational Inhibition via Far1

The primary mechanism for G1 arrest involves the CDK inhibitor (CKI) Far1.[10][11] In unstimulated cells, Far1 is largely inactive and unstable. Upon pheromone stimulation, the activated MAPK Fus3 translocates to the nucleus and phosphorylates Far1.[12][13] This phosphorylation event is critical for Far1's function and stability, enabling it to bind directly to Cdc28-Cln complexes (specifically those containing Cln1 and Cln2).[10][13][14] The binding of Far1 directly inhibits the kinase activity of the Cdc28-Cln complex, preventing the phosphorylation of downstream targets required for bud emergence and DNA replication.[10][14]

Transcriptional Repression of G1 Cyclins

The second inhibitory mechanism operates at the transcriptional level. The activated Fus3 and Kss1 kinases phosphorylate the transcription factor Ste12, which then binds to Pheromone Response Elements (PREs) in the promoters of mating-specific genes to activate their transcription.[15][16][17] Concurrently, this signaling cascade leads to the repression of CLN1 and CLN2 transcription.[4][6][12] This repression reduces the available pool of G1 cyclins, further diminishing the overall Cdc28-Cln activity and reinforcing the G1 arrest. The combined action of direct protein inhibition and reduced protein synthesis creates a robust and stable cell cycle block.[6]

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. Pheromone response in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Fus3p and Kss1p control G1 arrest in Saccharomyces cerevisiae through a balance of distinct arrest and proliferative functions that operate in parallel with Far1p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fus3p and Kss1p control G1 arrest in Saccharomyces cerevisiae through a balance of distinct arrest and proliferative functions that operate in parallel with Far1p - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FUS3 represses CLN1 and CLN2 and in concert with KSS1 promotes signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. FUS3 represses CLN1 and CLN2 and in concert with KSS1 promotes signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct inhibition of the yeast cyclin-dependent kinase Cdc28-Cln by Far1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel aspects of pheromone-induced cell-cycle arrest in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pheromone-Dependent G1 Cell Cycle Arrest Requires Far1 Phosphorylation, but May Not Involve Inhibition of Cdc28-Cln2 Kinase, In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct Inhibition of the Yeast Cyclin-Dependent Kinase Cdc28 - ProQuest [proquest.com]

- 15. Functional domains of the yeast STE12 protein, a pheromone-responsive transcriptional activator - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ste12 and Ste12-Like Proteins, Fungal Transcription Factors Regulating Development and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of Mating and Filamentation Genes by Two Distinct Ste12 Complexes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

A-Factor vs. α-Factor: A Technical Deep Dive into Yeast Mating Pheromones

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the two key signaling molecules that govern mating in the budding yeast, Saccharomyces cerevisiae: a-factor (B1252094) and α-factor. We will delve into their fundamental biochemical differences, the intricacies of their respective signaling pathways, and the experimental methodologies used to study their function. This guide is intended to serve as a valuable resource for researchers in cell biology, signal transduction, and drug development who utilize yeast as a model system.

Core Distinctions: a-Factor and α-Factor

In S. cerevisiae, successful mating occurs between two haploid cell types, MATa and MATα . This process is initiated by the reciprocal exchange of peptide pheromones. MATa cells produce and secrete a-factor , while MATα cells produce and secrete α-factor .[1] These pheromones act on the opposite cell type to induce a cascade of physiological changes, including cell cycle arrest in G1, polarized cell growth (shmoo formation), and ultimately, cell and nuclear fusion to form a diploid zygote.[2]

The primary distinction between a-factor and α-factor lies in their biochemical nature and biosynthetic pathways.

| Feature | a-Factor | α-Factor |

| Producing Cell Type | MATa | MATα |

| Target Cell Type | MATα | MATa |

| Amino Acid Length | 12 amino acids | 13 amino acids |

| Sequence | YIIKGVFWDPAC | WHWLQLKPGQPMY |

| Post-Translational Modifications | Farnesylated and Carboxymethylated | None (unmodified peptide) |

| Biochemical Nature | Hydrophobic | Hydrophilic |

| Biosynthesis & Secretion | Non-classical pathway, C-terminal CAAX motif processing, exported by Ste6 (ABC transporter)[3][4][5] | Classical secretory pathway, processed from a larger precursor polypeptide[3] |

| Receptor | Ste3 (on MATα cells) | Ste2 (on MATa cells) |

Quantitative Analysis of Pheromone-Receptor Interaction

The initiation of the mating response is contingent on the specific binding of each pheromone to its cognate G-protein coupled receptor (GPCR) on the surface of the target cell.

| Parameter | a-Factor | α-Factor |

| Receptor | Ste3 | Ste2 |

| Dissociation Constant (Kd) | Data not readily available in reviewed literature | ~ 3 x 10-7 M[5] |

| Effective Concentration (in vitro/in vivo) | ~ 0.5 µg/ml (for bar1Δ strains)[6][7] | ~ 5 µM (for bar1Δ strains) to 100 µM (for BAR1 strains)[6][7] |

The Pheromone Response Signaling Pathway

Upon binding of a-factor to Ste3 or α-factor to Ste2, a highly conserved, common downstream signaling cascade is activated. This pathway culminates in the activation of the Fus3 MAP kinase, which in turn phosphorylates multiple downstream targets to orchestrate the mating response.

Signaling Pathway Diagram

Caption: Pheromone Signaling Pathway in S. cerevisiae.

Experimental Protocols

Pheromone Halo Assay

This bioassay is a fundamental technique to determine the mating type of a yeast strain and to assess the biological activity of pheromones.

Principle: A lawn of a sensitive tester strain (e.g., sst1 or sst2 mutants, which are hypersensitive to pheromone-induced cell cycle arrest) is spread on an agar (B569324) plate. The test strain or purified pheromone is spotted onto the lawn. If the test substance is a pheromone that the lawn strain can respond to, it will secrete the pheromone, causing the surrounding cells in the lawn to arrest in G1, creating a clear zone of no growth, or a "halo."

Detailed Protocol:

-

Prepare Tester Strain Culture: Inoculate a culture of the appropriate mating type tester strain (e.g., a MATa sst2 strain to test for α-factor production) in 5 mL of YPD medium and grow overnight at 30°C with shaking.

-

Prepare Lawn: Dilute the overnight culture 1:10 in sterile water. Spread 100-200 µL of the diluted culture evenly onto a YPD agar plate to create a uniform lawn. Allow the lawn to dry for approximately 30 minutes at 30°C.

-

Spot Test Sample:

-

For testing a strain's mating type: Using a sterile toothpick or a multi-pronged replicator, pick a small amount of the yeast colony to be tested and gently touch it to the surface of the lawn.

-

For testing purified pheromone: Aseptically place a sterile filter paper disc onto the lawn and pipette a small volume (5-10 µL) of the pheromone solution onto the disc.

-

-

Incubation: Incubate the plate at 30°C for 24-48 hours.

-

Analysis: Observe the plate for the presence of a clear zone (halo) around the spotted sample. A halo indicates that the test sample produced a pheromone that arrested the growth of the lawn strain.

Experimental Workflow: Pheromone Halo Assay

Caption: Workflow for the Pheromone Halo Assay.

Western Blot Analysis of Fus3 Phosphorylation

This method is used to quantify the activation of the MAPK cascade in response to pheromone treatment by detecting the phosphorylated, active form of Fus3.

Principle: Yeast cells are treated with pheromone, and total protein is extracted. The proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the phosphorylated form of Fus3.

Detailed Protocol:

-

Cell Culture and Pheromone Treatment: Grow a mid-log phase culture of the desired yeast strain in YPD medium. Add the appropriate pheromone (a-factor or α-factor) to the desired final concentration (e.g., 5 µM α-factor). Incubate for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Protein Extraction (TCA Precipitation):

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in 20% trichloroacetic acid (TCA) and incubate on ice.

-

Wash the pellet with 1M Tris-HCl, pH 8.0, and then with acetone.

-

Dry the pellet and resuspend in lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to equal concentrations and add SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes and load onto a polyacrylamide gel. For resolving phosphorylated and unphosphorylated forms, a Phos-tag™ SDS-PAGE can be used.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Fus3 (e.g., anti-phospho-p44/42 MAPK).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane thoroughly.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager. The intensity of the band corresponding to phosphorylated Fus3 can be quantified using densitometry software.

Experimental Workflow: Western Blot for Phospho-Fus3

Caption: Workflow for Western Blot Analysis of Fus3 Phosphorylation.

Conclusion

The a-factor and α-factor pheromones of Saccharomyces cerevisiae represent a classic and powerful model system for studying cell-cell communication, signal transduction, and G-protein coupled receptor biology. While they trigger a common downstream signaling pathway, their fundamental differences in biochemical structure and biosynthesis provide a fascinating example of convergent evolution in signaling molecule design. The experimental protocols detailed herein are foundational methods for the continued investigation of this elegant biological system, with broad implications for understanding more complex signaling networks in higher eukaryotes.

References

- 1. Pheromone Halo Assay | Dohlman Lab [med.unc.edu]

- 2. Properties of the DNA-binding domain of the Saccharomyces cerevisiae STE12 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. A simple and unified protocol to purify all seven Escherichia coli RNA polymerase sigma factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.zymoresearch.com [files.zymoresearch.com]

An In-depth Technical Guide to the Genes Involved in Mating Factor Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core genes and pathways involved in the production of mating factors in the model organism Saccharomyces cerevisiae. It is intended to be a valuable resource for researchers in academic and industrial settings, particularly those involved in drug development targeting signal transduction pathways and protein processing.

Introduction to Yeast Mating and Mating Factors

Saccharomyces cerevisiae, a budding yeast, exists in two haploid mating types: a and α .[1][2] Each cell type secretes a specific peptide pheromone, known as a mating factor, that triggers a signaling cascade in the opposite mating type, leading to cell cycle arrest, morphological changes, and ultimately, cell fusion to form a diploid a/α cell.[1][2]

-

MATa cells secrete a-factor (B1252094) , a lipopeptide pheromone.

-

MATα cells secrete α-factor , a peptide pheromone.[3]

The production of these mating factors is a multi-step process involving gene transcription, post-translational modifications, and secretion. This guide will delve into the key genes and pathways governing the biosynthesis of both a-factor and α-factor.

Genetic Control of Mating Type: The MAT Locus

The identity of a yeast cell as either a or α is determined by the allele present at the mating-type locus (MAT).[2]

-

MATa allele is present in a cells.

-

MATα allele is present in α cells.

The MAT locus encodes transcription factors that regulate the expression of genes specific to each mating type, including the genes for mating factor precursors and their processing enzymes.

a-Factor Production

The biosynthesis of the mature, biologically active a-factor is a complex process involving post-translational modification of a precursor peptide encoded by two tandemly repeated and functionally redundant genes, MFA1 and MFA2.[4]

Genes Encoding the a-Factor Precursor

-

MFA1 : Encodes the primary precursor for a-factor.[5]

-

MFA2 : A second gene also encoding an a-factor precursor.[6]

Post-Translational Processing of a-Factor

The a-factor precursor undergoes a series of enzymatic modifications to become a mature, farnesylated, and carboxyl-methylated dodecapeptide. The key genes involved in this processing are:

-

RAM1 and RAM2 : These genes encode the two subunits of a farnesyltransferase. This enzyme adds a farnesyl group to a cysteine residue near the C-terminus of the a-factor precursor.

-

STE14 : Encodes a carboxyl methyltransferase that methylates the farnesylated cysteine residue.

-

STE24 and AXL1 (also known as STE23 ): These genes encode proteases that are responsible for the N-terminal cleavage of the precursor to produce the mature a-factor. STE24 performs the initial cleavage, followed by a final trimming by AXL1.

-

STE6 : Encodes an ABC transporter responsible for the export of the mature a-factor from the cell.

Signaling Pathway for a-Factor Production

The production of a-factor is constitutive in a cells and is repressed in α and a/α diploid cells by the products of the MATα locus.

α-Factor Production

The α-factor is a peptide of 13 amino acids derived from a larger precursor protein. This precursor contains multiple tandem copies of the mature α-factor sequence.

Genes Encoding the α-Factor Precursor

Two genes encode the α-factor precursor:

-

MFα1 : Encodes a precursor containing four copies of the mature α-factor. This is the major source of α-factor.[7][8][9]

-

MFα2 : Encodes a precursor with two copies of the mature α-factor.[3]

Post-Translational Processing and Secretion of α-Factor

The α-factor precursor enters the classical secretory pathway, where it is processed into mature α-factor peptides. The key genes involved are:

-

KEX2 : Encodes a calcium-dependent endopeptidase that cleaves the precursor at pairs of basic amino acids (Lys-Arg) that flank the mature α-factor sequences.

-

STE13 : Encodes a dipeptidyl aminopeptidase (B13392206) that removes the Glu-Ala or Asp-Ala dipeptides from the N-terminus of the cleaved peptides.

-

KEX1 : Encodes a carboxypeptidase that removes the C-terminal arginine and lysine (B10760008) residues.

Secretion of the mature α-factor occurs via the standard yeast secretory pathway.

Signaling Pathway for α-Factor Production

The expression of MFα1 and MFα2 is activated in α cells by the transcription factor complex formed by the protein products of MATα1 and MCM1. Their expression is repressed in a cells and a/α diploid cells.

Pheromone Response Pathway

Upon secretion, mating factors bind to specific G-protein coupled receptors on the surface of the opposite mating type cell, initiating a well-conserved MAP kinase signaling cascade.

-

a-factor is recognized by the Ste3p receptor on α cells.

-

α-factor is recognized by the Ste2p receptor on a cells.

The downstream signaling pathway is largely identical in both cell types and involves a number of key proteins encoded by the STE (sterile) genes.

-

STE4 and STE18 : Encode the β and γ subunits of the heterotrimeric G protein.

-

STE5 : A scaffold protein that brings together components of the MAPK cascade.[10][11]

-

STE11 : A MAP kinase kinase kinase (MAPKKK).

-

STE7 : A MAP kinase kinase (MAPKK).

-

FUS3 : A MAP kinase (MAPK) that phosphorylates several downstream targets.[10]

-

STE12 : A transcription factor that, upon activation by Fus3p, induces the expression of genes required for mating.

References

- 1. scbt.com [scbt.com]

- 2. Yvert Lab - Western Blot of whole yeast protein extract [ens-lyon.fr]

- 3. MF(ALPHA)2 | SGD [yeastgenome.org]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. Mutations affecting stability and deadenylation of the yeast MFA2 transcript - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MF(ALPHA)1 | SGD [yeastgenome.org]

- 8. The MF alpha 1 gene of Saccharomyces cerevisiae: genetic mapping and mutational analysis of promoter elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Increasing Sensitivity in Northern Analysis with RNA Probes | Thermo Fisher Scientific - CH [thermofisher.com]

- 11. researchgate.net [researchgate.net]

Mating Factor Regulation of Gene Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the regulation of gene expression by mating factor in the budding yeast, Saccharomyces cerevisiae. This model system has been instrumental in elucidating fundamental principles of signal transduction and gene regulation that are conserved across eukaryotes, making it a valuable tool for research and drug development.

Introduction

The yeast mating response is a well-characterized signaling pathway initiated by the binding of a peptide pheromone (mating factor) to its cognate G-protein coupled receptor (GPCR) on the cell surface of the opposite mating type.[1][2] This interaction triggers a cascade of intracellular events, culminating in significant changes in gene expression, cell cycle arrest in the G1 phase, and morphological changes necessary for mating.[3] The pathway serves as a paradigm for understanding MAPK (mitogen-activated protein kinase) signaling cascades, which are central to numerous cellular processes in higher eukaryotes, including cell growth, differentiation, and stress responses. Dysregulation of these pathways is often implicated in diseases such as cancer, making the yeast mating pathway a powerful model for identifying and characterizing potential therapeutic targets.

The Mating Factor Signaling Pathway

The binding of mating factor to its receptor (Ste2 for α-factor in a cells, and Ste3 for a -factor in α cells) activates a heterotrimeric G protein.[2] The Gβγ dimer (Ste4/Ste18) is released and recruits a scaffold protein, Ste5, to the plasma membrane. Ste5 brings together the components of a MAPK cascade: the p21-activated kinase (PAK) Ste20, the MAP kinase kinase kinase (MAPKKK) Ste11, the MAP kinase kinase (MAPKK) Ste7, and the MAP kinase (MAPK) Fus3.[2] This proximity facilitates the sequential phosphorylation and activation of the kinases in the cascade. Activated Fus3 then translocates to the nucleus, where it phosphorylates and regulates the activity of several key proteins, including the transcription factor Ste12 and the cell cycle inhibitor Far1.[4]

Quantitative Data Presentation

Mating Factor-Induced Gene Expression Changes

Upon activation of the mating pathway, the transcription factor Ste12 induces the expression of approximately 200 genes.[2] The table below summarizes the expression changes of a selection of key pheromone-responsive genes. Data is compiled from various microarray and RNA-seq studies.

| Gene | Function | Fold Change (log2) | p-value | Reference |

| FUS1 | Cell fusion | 4.5 | < 0.001 | [5] |

| FIG1 | Cell fusion | 3.8 | < 0.001 | [5] |

| FAR1 | Cell cycle arrest, polarity | 3.2 | < 0.001 | [4] |

| STE2 | α-factor receptor | 2.5 | < 0.01 | [6] |

| AGA1 | Agglutinin | 5.1 | < 0.001 | [7] |

| SST2 | Desensitization (RGS protein) | 3.0 | < 0.01 | [6] |

| MSG5 | Dual specificity phosphatase | 2.8 | < 0.01 | [6] |

Quantitative Analysis of Protein-Protein Interactions

The precise orchestration of the signaling cascade relies on specific protein-protein interactions. The affinities of some key interactions have been quantified and are presented below.

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| Aga2 - Sag1 | Biolayer Interferometry | 2-5 nM | [8] |

| Ste5 - Ste7 | Yeast two-hybrid | Strong Interaction | |

| Fus3 - Ste12 | In vitro kinase assay | - | [4] |

| Fus3 - Far1 | Two-hybrid system | - | [4] |

Pheromone-Induced Protein Phosphorylation

Mass spectrometry-based phosphoproteomics has identified numerous proteins that are differentially phosphorylated upon mating factor treatment. Of over 700 identified phosphopeptides, 139 were found to be regulated by at least two-fold.[9]

| Protein | Phosphorylation Site | Fold Change (+ Pheromone) | Function | Reference |

| Ste2 | Multiple C-terminal sites | Increased | Receptor internalization | [6][9] |

| Ste12 | Multiple sites | Increased | Transcriptional activation | [4] |

| Far1 | Multiple sites | Increased | Cell cycle arrest | [4] |

| Fus3 | Thr180, Tyr182 | Increased | Kinase activation | [2] |

| Dig1 | Multiple sites | Increased | Relief of Ste12 repression | [6] |

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Ste12 Target Identification

This protocol is designed to identify the genomic binding sites of the transcription factor Ste12.

Protocol:

-

Yeast Culture and Cross-linking:

-

Grow yeast cells expressing an epitope-tagged version of Ste12 (e.g., Ste12-Myc) to mid-log phase (OD600 ≈ 0.6-0.8).

-

Treat cells with α-factor to induce the mating pathway.

-

Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Incubate for 15-20 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Resuspend the cell pellet in lysis buffer and lyse the cells using glass beads and vigorous vortexing or a bead beater.

-

Shear the chromatin to an average size of 200-500 bp using sonication. The optimal sonication conditions should be empirically determined.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the epitope tag (e.g., anti-Myc) overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Reverse Cross-linking and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating the eluted chromatin at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA according to the instructions of the sequencing platform (e.g., Illumina).

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the yeast genome.

-

Use peak-calling software to identify regions of the genome that are enriched for Ste12 binding.

-

Perform motif analysis to identify the Ste12 binding consensus sequence.

-

Annotate the peaks to identify the nearest genes, which are potential targets of Ste12.

-

RNA-Sequencing (RNA-Seq) for Gene Expression Profiling

This protocol details the steps for analyzing global gene expression changes in response to mating factor treatment.

Protocol:

-

Yeast Culture and RNA Extraction:

-

Grow yeast cells to mid-log phase.

-

Treat one culture with α-factor for a desired time (e.g., 60 minutes), and leave another as an untreated control.

-

Harvest cells by centrifugation and immediately freeze in liquid nitrogen to preserve the RNA.

-

Extract total RNA using a hot acid phenol-chloroform method or a commercial RNA extraction kit.

-

-

RNA Quality Control:

-

Assess the integrity and purity of the RNA using a Bioanalyzer or similar instrument. The RNA Integrity Number (RIN) should be > 7.

-

Quantify the RNA concentration using a Qubit or NanoDrop.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA, as it constitutes the majority of the RNA pool.

-

Fragment the remaining RNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the yeast reference genome.

-

Quantify the number of reads mapping to each gene.

-

Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to mating factor treatment.

-

Perform functional enrichment analysis (e.g., Gene Ontology analysis) on the differentially expressed genes to identify enriched biological processes.

-

Western Blotting for Phosphorylated Fus3

This protocol describes the detection of the activated, phosphorylated form of the MAPK Fus3.

Protocol:

-

Protein Extraction:

-

Grow and treat yeast cells with α-factor as for RNA-seq.

-

Harvest cells and resuspend in lysis buffer containing protease and phosphatase inhibitors.

-

Lyse cells by bead beating.

-

Clarify the lysate by centrifugation and determine the protein concentration of the supernatant.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in SDS-PAGE sample buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes the dually phosphorylated (activated) form of Fus3 (anti-phospho-p44/42 MAPK).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To control for protein loading, the same membrane can be stripped and re-probed with an antibody against total Fus3.

-

Conclusion

The mating factor response pathway in Saccharomyces cerevisiae remains a cornerstone of research in signal transduction and gene regulation. Its genetic tractability, coupled with the availability of powerful quantitative and high-throughput experimental techniques, allows for an in-depth understanding of the molecular events that connect an extracellular signal to a specific cellular response. This technical guide provides a framework for researchers, scientists, and drug development professionals to explore this fundamental biological process, offering both a conceptual overview and practical experimental protocols. The principles and methodologies described herein are broadly applicable to the study of MAPK signaling pathways in more complex eukaryotic systems, underscoring the enduring relevance of this simple model organism.

References

- 1. sbs.utexas.edu [sbs.utexas.edu]

- 2. A walk-through of the yeast mating pheromone response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FUS3 phosphorylates multiple components of the mating signal transduction cascade: evidence for STE12 and FAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pheromone-regulated Genes Required for Yeast Mating Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ste12 and Ste12-Like Proteins, Fungal Transcription Factors Regulating Development and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Quantitative phosphoproteomics applied to the yeast pheromone signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Structure of Alpha-Factor Peptide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the structure of the alpha-factor peptide, a key signaling molecule in the yeast Saccharomyces cerevisiae. The document is intended for researchers, scientists, and professionals in drug development who are interested in the molecular intricacies of this peptide hormone. We delve into the primary, secondary, and tertiary structure of the mature alpha-factor, the biosynthesis and processing of its precursor, and the signaling cascade it initiates upon binding to its cognate receptor, Ste2p. This guide synthesizes structural data, details common experimental methodologies for its characterization, and presents key signaling and processing pathways through structured diagrams.

Introduction

Alpha-factor is a 13-amino acid peptide pheromone secreted by yeast of the MATα mating type.[1] It plays a crucial role in initiating the mating cascade by binding to the G-protein coupled receptor (GPCR), Ste2p, on the surface of MATa cells.[1] This interaction triggers a signal transduction pathway that leads to cell cycle arrest in the G1 phase, morphological changes, and ultimately, cell fusion.[1] The study of alpha-factor and its receptor has served as a valuable model system for understanding peptide-receptor interactions and GPCR signaling in eukaryotes.

Primary Structure and Physicochemical Properties

The mature alpha-factor peptide is a tridecapeptide with the following primary sequence:

Trp-His-Trp-Leu-Gln-Leu-Lys-Pro-Gly-Gln-Pro-Met-Tyr [2]

This sequence can be represented in single-letter code as: WHWLQLKPGQPMY .[1]

| Property | Value | Reference |

| Molecular Formula | C82H114N20O17S | [1] |

| Molecular Weight | 1683.98 Da | [1] |

| Purity (typical) | > 95% | [3] |

| Solubility | Soluble in ultrapure water at <1mg/ml | [1] |

| Storage | -20°C (dry form) | [1] |

Precursor and Processing

Alpha-factor is synthesized as a large precursor protein of 165 amino acids, known as prepro-alpha-factor.[4] This precursor undergoes a series of post-translational modifications and proteolytic cleavage events to yield the mature, active peptide. The prepro-alpha-factor contains a signal sequence, a pro-region, and four tandem repeats of the mature alpha-factor sequence.[4][5]

The processing of the prepro-alpha-factor is a multi-step process that occurs within the secretory pathway:

-

Translocation and Signal Peptide Cleavage: The "pre" sequence acts as a signal peptide, directing the precursor to the endoplasmic reticulum (ER).[4] Upon entry into the ER, the signal peptide is cleaved.[6]

-

Glycosylation: The "pro" region contains three N-linked glycosylation sites that are modified within the ER.[7][8]

-

Kex2 Cleavage: In the Golgi apparatus, the endoprotease Kex2 cleaves the pro-peptide after Lys-Arg residues that precede each copy of the mature alpha-factor.[9]

-

Dipeptidyl Aminopeptidase (B13392206) A (DPAPase A) Action: The spacer peptides (e.g., Glu-Ala or Asp-Ala) at the N-terminus of the cleaved peptides are removed by the dipeptidyl aminopeptidase A, Ste13.[10] This final step yields the mature 13-amino acid alpha-factor.

Caption: Biosynthesis and processing workflow of alpha-factor.

Secondary and Tertiary Structure

The precise three-dimensional structure of the alpha-factor peptide in its receptor-bound state is crucial for its biological activity. Studies utilizing various biophysical techniques have provided insights into its conformational properties.

Secondary Structure Elements

Circular dichroism (CD) spectroscopy is a primary method for assessing the secondary structure of peptides in solution. While alpha-factor is a relatively short peptide and may not possess extensive regular secondary structure in isolation, its interaction with the receptor is thought to induce a more defined conformation. Analysis of alpha-factor analogs suggests that the peptide adopts a bent conformation upon binding to Ste2p, with residues 7-10 potentially forming a β-turn-like structure, facilitated by the Pro8-Gly9 sequence.[11]

Tertiary Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. While a high-resolution crystal structure of the alpha-factor peptide alone is not available, NMR studies of the related human transforming growth factor-alpha (TGF-α), which also binds to a G-protein coupled receptor, have revealed the presence of antiparallel β-sheets and β-turns.[12][13] It is hypothesized that alpha-factor adopts a similarly compact, folded structure upon receptor binding.

| Parameter | Typical Value (for trans-peptide bonds) | Reference |